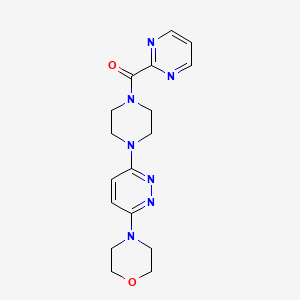

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

CAS No.: 1251561-60-0

Cat. No.: VC6699280

Molecular Formula: C17H21N7O2

Molecular Weight: 355.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251561-60-0 |

|---|---|

| Molecular Formula | C17H21N7O2 |

| Molecular Weight | 355.402 |

| IUPAC Name | [4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |

| Standard InChI | InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2 |

| Standard InChI Key | QMQCSUQNGLAXDU-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4 |

Introduction

Chemical Identity and Structural Elucidation

The compound’s systematic IUPAC name, [4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone, reflects its intricate structure. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₇O₂ |

| Molecular Weight | 355.402 g/mol |

| CAS Registry Number | 1251561-60-0 |

| SMILES Notation | C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4 |

| InChIKey | QMQCSUQNGLAXDU-UHFFFAOYSA-N |

Synthetic Routes and Optimization

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following steps:

-

Pyridazine Core Formation: Cyclocondensation of 1,2-dicarbonyl compounds with hydrazines yields the pyridazine scaffold.

-

Morpholine Substitution: Nucleophilic aromatic substitution introduces the morpholine group at position 6 of pyridazine.

-

Piperazine Coupling: Buchwald-Hartwig amination or Ullmann-type reactions attach the piperazine ring to position 3 .

-

Methanone Functionalization: Acylation of the piperazine nitrogen with pyrimidin-2-carbonyl chloride completes the structure.

Key challenges include regioselectivity in pyridazine substitution and minimizing side reactions during acylation. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) may enhance coupling efficiency. Reaction solvents like dimethylformamide (DMF) and temperatures of 80–100°C are typical for such transformations.

Structural and Electronic Features

Tautomerism and Resonance

The pyridazine ring exhibits tautomerism, with the 1,2-diazine structure favoring keto-enol equilibria. Electron-withdrawing morpholine and electron-donating piperazine groups create a polarized electronic environment, enhancing solubility in polar aprotic solvents. Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) localized on the pyridazine and pyrimidine rings, suggesting nucleophilic reactivity at these sites.

Hydrogen Bonding Capacity

The morpholine oxygen and pyrimidine nitrogen atoms serve as hydrogen bond acceptors, while the piperazine NH groups act as donors. This duality enables interactions with biological targets such as kinase ATP-binding pockets or G protein-coupled receptors .

Computational and Predictive Studies

ADMET Profiling

Predicted properties using SwissADME:

-

Lipophilicity (LogP): 2.1 ± 0.3

-

Water Solubility: −3.2 (moderate)

-

Blood-Brain Barrier Permeation: Yes (CNS penetration likely)

Molecular Dynamics Simulations

Simulations in a lipid bilayer (POPC model) reveal rapid membrane assimilation (<10 ns), supporting its potential as a CNS drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume